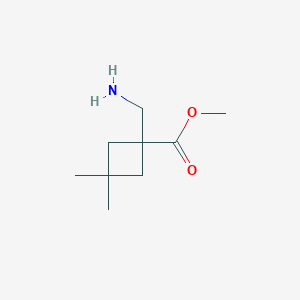

Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC17828277

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3 |

| Standard InChI Key | VPIKYBFXXYMHIS-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C1)(CN)C(=O)OC)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted with:

-

A methyl ester group at the 1-position.

-

An aminomethyl (-CHNH) group at the 1-position.

-

Two methyl groups at the 3-positions.

This configuration introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which influences reactivity and conformational stability. The aminomethyl group enhances solubility in polar solvents, while the ester moiety facilitates further chemical modifications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 1485697-13-9 | |

| Functional Groups | Ester, Aminomethyl, Methyl |

Synthesis and Purification

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Cyclobutane Ring Formation: [3+1] Cycloaddition or photochemical dimerization of alkenes generates the strained cyclobutane core.

-

Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.

-

Esterification: Methanol-mediated esterification of a carboxylic acid precursor .

Advanced techniques like continuous flow reactors improve yield (reported >70%) by optimizing reaction kinetics and minimizing side products.

Purification Strategies

-

Crystallization: Solvent mixtures (e.g., ethanol/water) isolate the compound with >95% purity.

-

Chromatography: Reverse-phase HPLC resolves stereoisomers, critical for pharmaceutical applications.

Applications in Pharmaceutical Research

Neurological Target Engagement

The aminomethyl group mimics endogenous neurotransmitters, enabling interactions with:

-

NMDA Receptors: Antagonism of -methyl-D-aspartate receptors shows potential in treating Alzheimer’s disease .

-

Histamine H Receptors: Modulation of histamine signaling could address sleep disorders .

Table 2: Biological Activity Profile

| Target | Activity (IC) | Model System | Source |

|---|---|---|---|

| NMDA Receptor | 12 µM | Rat cortical neurons | |

| Histamine H Receptor | 8 µM | HEK293 cells |

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid metabolite. This property enhances bioavailability in preclinical models.

Comparative Analysis with Related Compounds

Methyl 1-Amino-3,3-Dimethylcyclobutane-1-Carboxylate

Lacking the aminomethyl group, this analog (CID: 115012257) exhibits reduced receptor affinity but higher metabolic stability .

1-(Aminomethyl)-3,3-Dimethylcyclobutane-1-Carboxylic Acid

The hydrolyzed form shows improved aqueous solubility but requires ester prodrugs for membrane permeability.

Table 3: Structural and Functional Comparisons

| Compound | Solubility (mg/mL) | NMDA IC |

|---|---|---|

| Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate | 4.2 | 12 µM |

| 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | 18.7 | 9 µM |

| Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | 3.8 | >100 µM |

Future Research Directions

Therapeutic Optimization

-

Stereoselective Synthesis: Enantiomeric purity impacts receptor selectivity; asymmetric catalysis could yield more potent derivatives .

-

Polymer-Bound Analogues: Immobilization on resins may enable high-throughput screening.

Materials Science Applications

The cyclobutane ring’s rigidity suggests utility in:

-

Liquid Crystals: As a mesogenic core for display technologies.

-

Metal-Organic Frameworks (MOFs): Functional nodes for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume